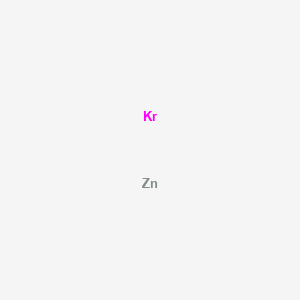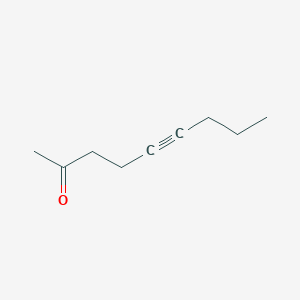
Non-5-YN-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Non-5-YN-2-one is an organic compound belonging to the alkyne family, characterized by the presence of a carbon-carbon triple bond. Its molecular formula is C9H12O, and it is known for its unique reactivity due to the triple bond and the carbonyl group (C=O) present in its structure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Non-5-YN-2-one can be synthesized through various methods. One common approach involves the reaction of 1-hexyne with acetic anhydride in the presence of a catalyst such as palladium on carbon (Pd/C). The reaction typically occurs under mild conditions, with temperatures around 50-60°C and atmospheric pressure.
Industrial Production Methods: In an industrial setting, this compound can be produced via a continuous flow process. This method involves the use of a packed bed reactor containing a catalyst such as palladium on carbon. The reactants, 1-hexyne and acetic anhydride, are continuously fed into the reactor, and the product is collected at the outlet. This process allows for efficient and scalable production of this compound.
Analyse Des Réactions Chimiques
Types of Reactions: Non-5-YN-2-one undergoes various chemical reactions, including:
Oxidation: The triple bond can be oxidized to form diketones using reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The hydrogen atoms on the alkyne can be substituted with halogens (e.g., bromine or chlorine) in the presence of a catalyst.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium at room temperature.
Reduction: Sodium borohydride (NaBH4) in methanol at 0-5°C.
Substitution: Bromine (Br2) in carbon tetrachloride (CCl4) at room temperature.
Major Products:
Oxidation: Formation of diketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated alkynes.
Applications De Recherche Scientifique
Non-5-YN-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the study of enzyme-catalyzed reactions involving alkynes.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of Non-5-YN-2-one involves its reactivity due to the presence of the triple bond and the carbonyl group. The triple bond can participate in various addition reactions, while the carbonyl group can undergo nucleophilic addition. These reactive sites make this compound a versatile compound in organic synthesis.
Molecular Targets and Pathways: this compound can interact with various molecular targets, including enzymes and receptors, through its reactive functional groups. The pathways involved in its reactions typically include nucleophilic addition, electrophilic addition, and oxidation-reduction processes.
Comparaison Avec Des Composés Similaires
Non-5-YN-2-one can be compared with other similar compounds, such as:
Hex-5-YN-2-one: Similar structure but with a shorter carbon chain.
Hept-5-YN-2-one: Similar structure but with a different carbon chain length.
Oct-5-YN-2-one: Similar structure but with a different carbon chain length.
Uniqueness: this compound is unique due to its specific carbon chain length and the presence of both the triple bond and the carbonyl group, which confer distinct reactivity and versatility in chemical reactions.
Propriétés
Numéro CAS |
132716-17-7 |
|---|---|
Formule moléculaire |
C9H14O |
Poids moléculaire |
138.21 g/mol |
Nom IUPAC |
non-5-yn-2-one |
InChI |
InChI=1S/C9H14O/c1-3-4-5-6-7-8-9(2)10/h3-4,7-8H2,1-2H3 |
Clé InChI |
KHGADPZWZGCLSA-UHFFFAOYSA-N |
SMILES canonique |
CCCC#CCCC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Methyl-4-[(S)-phenylethynesulfinyl]benzene](/img/structure/B14276617.png)
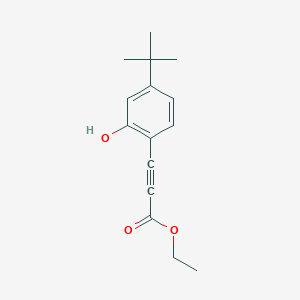
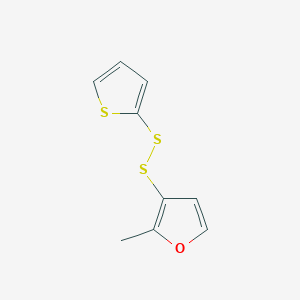
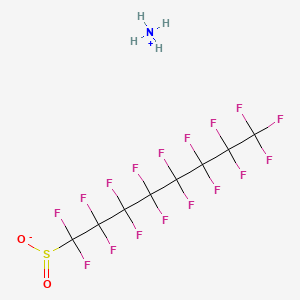
![3-Oxo-3-[(trimethylsilyl)oxy]propyl prop-2-enoate](/img/structure/B14276651.png)



![N-[(Pyridine-3-carbonyl)oxy]pyridine-2-carboximidoyl chloride](/img/structure/B14276666.png)
![4-[(4-Nitrophenyl)methylidene]morpholin-4-ium chloride](/img/structure/B14276669.png)
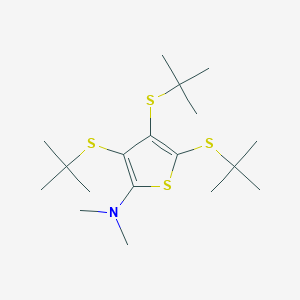
![11-Methoxybicyclo[5.3.1]undeca-1(11),7,9-triene](/img/structure/B14276671.png)

